Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. It has been used for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea pain. The hydroxylated metabolite of valdecoxib, 1-Hydroxyvaldecoxib, is a significant metabolite formed during the metabolism of valdecoxib in the human body2.
While specific structural data isn't provided, 1-Hydroxyvaldecoxib is described as an N-hydroxy-sulfonamide and a sulfohydroxamic acid. [] This indicates the presence of a sulfonamide group (-SO2NH2) where the nitrogen atom is directly bonded to a hydroxyl group (-OH). This structural feature is crucial for its prodrug nature and metabolism. []
The key chemical reaction involving 1-Hydroxyvaldecoxib is its enzymatic reduction. [] This reaction transforms the inactive prodrug into its pharmacologically active metabolite, valdecoxib. [] This reduction is specifically catalyzed by the molybdenum-containing enzyme mARC (mitochondrial amidoxime reducing component). []
Valdecoxib undergoes extensive metabolism in humans, with the formation of several metabolites. The primary metabolic pathways involve hydroxylation at the methyl group to form the hydroxylated metabolite (M1) or N-hydroxylation at the sulfonamide moiety to form M2. The hydroxylated metabolite M1 is further metabolized to several other phase I metabolites. The O-glucuronide conjugate of M1 and the N-glucuronide conjugate of valdecoxib are the major urinary metabolites, indicating that glucuronidation is a significant pathway for the excretion of valdecoxib metabolites2.
Antiviral Properties: Again, while not directly related to 1-Hydroxyvaldecoxib, hydroxychloroquine has been proposed as a potential antiviral agent against COVID-19. It is hypothesized to act as an inhibitor of bromodomain proteins, which may prevent the cytokine storm associated with the virus7. This suggests that the metabolites of certain drugs, such as valdecoxib, could potentially be explored for antiviral properties.
Rheumatology: Valdecoxib's primary use has been in the field of rheumatology for the treatment of arthritis-related conditions. Its metabolite, 1-Hydroxyvaldecoxib, is likely to contribute to the overall therapeutic effect of the parent drug due to its presence in the systemic circulation post-administration2.
Pain Management: As a COX-2 inhibitor, valdecoxib and its metabolites are used in pain management, particularly for acute pain episodes associated with dysmenorrhea and postoperative pain2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4